Talcid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12304-65-3 |

|---|---|

Molecular Formula |

CH9AlMgO11-4 |

Molecular Weight |

248.36 g/mol |

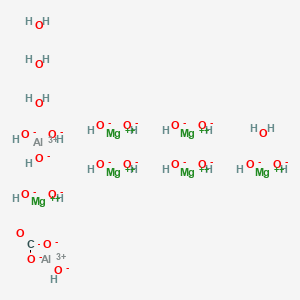

IUPAC Name |

aluminum;magnesium;carbonate;heptahydroxide;hydrate |

InChI |

InChI=1S/CH2O3.Al.Mg.8H2O/c2-1(3)4;;;;;;;;;;/h(H2,2,3,4);;;8*1H2/q;+3;+2;;;;;;;;/p-9 |

InChI Key |

AZCAEQSTFJXPFQ-UHFFFAOYSA-E |

SMILES |

C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |

Canonical SMILES |

C(=O)([O-])[O-].O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hydrotalcite Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques employed in the structural analysis of hydrotalcites, also known as Layered Double Hydroxides (LDHs). Understanding the intricate crystal structure of these materials is paramount for their application in various fields, including catalysis, environmental remediation, and particularly in drug delivery systems, where the structure dictates drug loading and release kinetics. This document details the experimental protocols for key analytical methods, presents quantitative data in a structured format, and illustrates the analytical workflow.

Introduction to Hydrotalcite Structure

Hydrotalcites are a class of synthetic or naturally occurring anionic clays (B1170129) with a unique layered crystal structure.[1] Their general formula is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations respectively (e.g., Mg²⁺, Al³⁺), and Aⁿ⁻ is an interlayer anion. The structure consists of positively charged brucite-like layers of metal hydroxides, with the interlayer region containing charge-compensating anions and water molecules.[1][2] The ability to vary the metal cations and interlayer anions allows for the tuning of their physicochemical properties for specific applications.

Core Analytical Techniques

A multi-technique approach is essential for a thorough characterization of the hydrotalcite crystal structure. The primary methods include X-ray diffraction, thermal analysis, spectroscopic techniques, and electron microscopy.

X-ray Diffraction (XRD)

XRD is the most critical technique for determining the fundamental crystal structure of hydrotalcites. It provides information on the layered nature, crystallinity, and key structural parameters.

Key Information Obtained:

-

Layered Structure Confirmation: The presence of sharp, symmetric, and intense peaks at low 2θ angles, corresponding to the (003), (006), and (009) planes, confirms the well-crystallized layered structure.[3][4][5]

-

Basal Spacing (d-spacing): The position of the (003) peak is used to calculate the distance between the brucite-like layers, which is influenced by the size and orientation of the interlayer anion.[6]

-

Lattice Parameters: The a and c lattice parameters are calculated from the positions of the (110) and (003) reflections, respectively. The parameter a relates to the cation-cation distance within the brucite-like layers, while c is related to the stacking of these layers.

-

Crystallite Size: The size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[7]

Table 1: Typical XRD Reflections for Mg-Al-CO₃ Hydrotalcite

| Miller Indices (hkl) | Typical 2θ Angle (°) |

| (003) | ~11.7 |

| (006) | ~23.5 |

| (012) | ~34.9 |

| (015) | ~39.5 |

| (018) | ~47.0 |

| (110) | ~60.8 |

| (113) | ~62.2 |

Note: The exact 2θ values can shift depending on the M(II)/M(III) ratio and the nature of the interlayer anion.[6]

Experimental Protocol for XRD Analysis:

-

Sample Preparation: The hydrotalcite powder is gently ground to a fine, homogenous powder using an agate mortar and pestle. The powder is then packed into a sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

Instrument: A powder X-ray diffractometer (e.g., RIGAKU MINI FLEX, SHIMADZU LAB-X XRD-6000).[3][5]

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).[5]

-

Voltage and Current: 40 kV and 40 mA are common settings.

-

Scan Range (2θ): A wide range, typically from 5° to 80°, is scanned to capture all characteristic peaks.[3]

-

Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1°/min are often used.[5]

-

-

Data Analysis:

-

Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the hydrotalcite phase.

-

Lattice Parameter Calculation:

-

The basal spacing (d₀₀₃) is calculated using Bragg's Law: nλ = 2dsinθ.

-

The c lattice parameter is calculated as c = 3 * d₀₀₃.

-

The a lattice parameter is calculated from the position of the (110) peak as a = 2 * d₁₁₀.

-

-

Crystallite Size Estimation: The Scherrer equation, L = Kλ / (βcosθ), is used, where L is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[7]

-

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding the thermal stability of hydrotalcites and quantifying the amount of interlayer water and anions.

Key Information Obtained:

-

Water Content: TGA curves of hydrotalcites typically show two main weight loss stages. The first, at lower temperatures (around 100-250°C), corresponds to the removal of physisorbed and interlayer water.[3][8]

-

Dehydroxylation and Anion Decomposition: The second major weight loss, at higher temperatures (around 250-500°C), is attributed to the dehydroxylation of the brucite-like layers and the decomposition of the interlayer anions (e.g., carbonate).[3][8][9]

-

Thermal Stability: The onset temperature of decomposition provides information about the thermal stability of the hydrotalcite, which is influenced by the nature of the interlayer anion.[10]

Table 2: Typical Weight Loss Stages for Mg-Al-CO₃ Hydrotalcite from TGA

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 250 | 10 - 20 | Loss of physisorbed and interlayer water |

| 250 - 500 | 20 - 30 | Dehydroxylation of brucite-like layers and decomposition of carbonate anions |

Note: These values can vary based on the specific composition and synthesis method.

Experimental Protocol for TGA/DTA:

-

Sample Preparation: A small, accurately weighed amount of the hydrotalcite sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

-

Temperature Program: The sample is heated from room temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[8]

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) or in air, with a constant flow rate.

-

-

Data Analysis: The TGA curve (weight vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures of the main decomposition events and the corresponding weight losses. The DTA curve shows endothermic or exothermic events associated with these processes.

Spectroscopic Techniques

FTIR and Raman spectroscopy provide valuable information about the chemical bonds and functional groups present in the hydrotalcite structure, particularly regarding the interlayer anions and water molecules.

Key Information Obtained:

-

Hydroxyl Groups: A broad absorption band around 3400-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules.[11]

-

Interlayer Water: A bending vibration band for water molecules is typically observed around 1630 cm⁻¹.[11]

-

Interlayer Anions: The presence and nature of the interlayer anion can be identified by its characteristic absorption bands. For example, the carbonate anion (CO₃²⁻) shows a strong absorption band around 1350-1380 cm⁻¹.[11]

-

Metal-Oxygen Bonds: Bands in the low-wavenumber region (below 800 cm⁻¹) are attributed to the vibrations of the metal-oxygen bonds (e.g., Mg-O, Al-O) in the brucite-like layers.

Table 3: Characteristic FTIR Absorption Bands for Mg-Al-CO₃ Hydrotalcite

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretching of hydroxyl groups and water |

| ~1630 | H-O-H bending of interlayer water |

| ~1360 | ν₃ vibration of interlayer carbonate |

| ~800 - 400 | Metal-Oxygen (M-O) lattice vibrations |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The hydrotalcite sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrument Setup:

-

Instrument: A Fourier Transform Infrared spectrometer.

-

Scan Range: Typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

-

Data Analysis: The positions and intensities of the absorption bands in the resulting spectrum are analyzed to identify the functional groups present.

Key Information Obtained:

-

Interlayer Anions: Raman spectroscopy is particularly sensitive to the symmetric stretching vibrations of polyatomic anions, providing complementary information to FTIR. For carbonate, a strong band is observed around 1060 cm⁻¹.

-

Hydroxyl Groups: The O-H stretching region (3000-3700 cm⁻¹) can also be analyzed to understand the hydrogen bonding environment.

-

Metal-Oxygen Bonds: The low-frequency region provides information on the metal-oxygen lattice vibrations.

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: A small amount of the hydrotalcite powder is placed on a microscope slide or in a capillary tube.

-

Instrument Setup:

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG laser at 1064 nm).

-

Laser Power: A low laser power is used to avoid thermal decomposition of the sample.

-

-

Data Analysis: The Raman spectrum is analyzed by identifying the characteristic vibrational bands of the different components of the hydrotalcite structure.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of hydrotalcite particles.

Key Information Obtained:

-

Particle Morphology: SEM images reveal the overall shape and size of the hydrotalcite agglomerates. A common morphology is the "rosette-like" or "platelet-like" structure.[12]

-

Surface Topography: Provides details about the surface features of the particles.

Experimental Protocol for SEM:

-

Sample Preparation: The hydrotalcite powder is mounted on an SEM stub using conductive carbon tape. To enhance conductivity and prevent charging, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

-

Instrument Setup:

-

Instrument: A Scanning Electron Microscope.

-

Accelerating Voltage: Typically in the range of 5-20 kV.

-

-

Imaging: The electron beam is scanned across the sample surface, and the secondary electrons or backscattered electrons are detected to form an image.

Key Information Obtained:

-

Particle Size and Shape: TEM provides higher resolution images than SEM, allowing for the visualization of individual crystallites and their morphology.

-

Crystallinity and Layered Structure: High-resolution TEM (HR-TEM) can directly visualize the layered structure of hydrotalcite, and selected area electron diffraction (SAED) can be used to confirm its crystalline nature.

Experimental Protocol for TEM:

-

Sample Preparation: The hydrotalcite powder is dispersed in a solvent (e.g., ethanol) and sonicated to break up agglomerates. A drop of the dispersion is then placed on a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

-

Instrument Setup:

-

Instrument: A Transmission Electron Microscope.

-

Accelerating Voltage: Typically 100-200 kV.

-

-

Imaging: The electron beam is transmitted through the thin sample, and the resulting image is projected onto a fluorescent screen or a digital camera.

Experimental and Analytical Workflows

The characterization of hydrotalcite crystal structure follows a logical workflow, from synthesis to comprehensive analysis.

Caption: Workflow for hydrotalcite crystal structure analysis.

The relationship between the different analytical techniques and the information they provide for a comprehensive structural understanding is crucial.

Caption: Interrelation of techniques for hydrotalcite analysis.

Conclusion

The comprehensive characterization of hydrotalcite crystal structure requires a synergistic combination of analytical techniques. X-ray diffraction serves as the cornerstone for identifying the layered structure and determining its fundamental parameters. Thermal analysis quantifies the volatile components and assesses thermal stability. Spectroscopic methods provide detailed insights into the chemical bonding and the nature of interlayer species. Finally, electron microscopy reveals the morphological and microstructural features. By integrating the data from these techniques, a complete and detailed model of the hydrotalcite crystal structure can be constructed, which is essential for the rational design and development of hydrotalcite-based materials for advanced applications, including drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. The thermal decomposition of Mg-Al hydrotalcites: effects of interlayer anions and characteristics of the final structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

mechanism of hydrotalcite-like compound formation

An In-depth Technical Guide on the Core Formation Mechanism of Hydrotalcite-Like Compounds

Introduction

Hydrotalcite-like compounds (HTlcs), also known as Layered Double Hydroxides (LDHs), are a class of synthetic anionic clays (B1170129) with a unique layered structure.[1][2][3] Their structure is based on positively charged brucite-like (Mg(OH)₂) layers, where a fraction of the divalent cations (M²⁺) is isomorphously substituted by trivalent cations (M³⁺).[1][4] This substitution generates a net positive charge on the layers, which is compensated by interlayer anions and water molecules.[1] The general formula for these compounds is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where Aⁿ⁻ is an n-valent interlayer anion.[2][5] This structural flexibility allows for a wide range of applications, including as catalysts, drug delivery vehicles, anion exchangers, and adsorbents.[1][6][7][8] Understanding the formation mechanism is critical for controlling their physicochemical properties and tailoring them for specific applications.

This guide provides a detailed overview of the core mechanisms governing the formation of hydrotalcite-like compounds, focusing on the most prevalent synthesis methods: co-precipitation and hydrothermal synthesis.

Core Formation Principles

The fundamental structure of hydrotalcite consists of positively charged layers and interlayer spaces occupied by anions and water molecules.[1] The structural unit is composed of brucite-like layers where divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) cations are octahedrally coordinated by hydroxide (B78521) groups.[1][2][5] The presence of trivalent cations creates a positive charge imbalance, which is neutralized by interlayer anions.[1] The formation of this ordered, layered structure is a complex process influenced by numerous factors, including pH, temperature, reactant concentrations, and aging time.

Co-precipitation Method

Co-precipitation is the most common and versatile method for synthesizing hydrotalcites.[1][3] It involves the simultaneous precipitation of divalent and trivalent metal salts from a solution by adding a base. The process can be performed at a constant or variable pH, with the constant-pH method generally yielding more uniform particles.[3]

Mechanism of Formation

The formation of hydrotalcites via co-precipitation is generally understood to occur through a sequence of steps, critically dependent on the solution's pH and supersaturation level.[9][10] High supersaturation tends to favor the nucleation of smaller crystallites.[11][12][13]

The accepted mechanism can be summarized in four main stages as the pH increases[9]:

-

Precipitation of M³⁺ (Oxyhydr)oxides: At a low pH, the trivalent metal ions precipitate first to form hydroxide or oxyhydroxide intermediates (e.g., γ-AlOOH or amorphous Al(OH)₃).[10]

-

Adsorption of M²⁺ Ions: As the pH rises, the divalent metal ions adsorb onto the surface of the M³⁺ (oxyhydr)oxide precipitates.

-

Formation of Primitive LDHs: Cationic substitution and anion intercalation begin, leading to the formation of initial, possibly poorly crystalline, LDH structures.

-

Particle Growth and Crystallization: The primitive LDH particles grow and improve in crystallinity through a dissolution-reprecipitation process, often during an aging step at a specific temperature.[9]

The final properties of the synthesized hydrotalcite, such as crystallinity, particle size, and composition, are highly sensitive to synthesis parameters like pH and temperature.[1][3][14][15]

Data Presentation: Influence of Synthesis Parameters

The synthesis conditions play a crucial role in determining the final properties of the hydrotalcite material.

Table 1: Effect of Synthesis pH on Mg-Al-CO₃ Hydrotalcite Properties [10]

| Synthesis pH | Mg/Al Ratio (ICP-OES) | Layer Distance d₀₀₃ (Å) | BET Surface Area (m²/g) | Main Product |

| 6.5 | 0.5 | - | 192 | Amorphous γ-AlOOH |

| 7.0 | 0.6 | - | 167 | Amorphous γ-AlOOH |

| 8.0 | 1.8 | 7.81 | 10 | MgAl-NO₃ / MgAl-HCO₃ |

| 9.0 | 2.5 | 7.75 | 8 | MgAl-NO₃ / MgAl-HCO₃ |

| 10.0 | 3.1 | 7.63 | 110 | Mg₃Al₁-CO₃ |

| 11.0 | 3.2 | 7.62 | 95 | Mg₃Al₁-CO₃ |

| 12.0 | 3.1 | 7.61 | 85 | Mg₃Al₁-CO₃ |

| 14.0 | 3.2 | 7.59 | 78 | Mg₃Al₁-CO₃ |

Data sourced from a systematic study on Mg-Al HTs synthesized via co-precipitation at constant pH values.[10]

Experimental Protocol: Co-precipitation at Constant pH

This protocol describes the synthesis of Mg-Al-CO₃ hydrotalcite with a target Mg/Al molar ratio of 3:1.[10]

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare Solution A (Metal Salts): Dissolve 0.075 mol of Mg(NO₃)₂·6H₂O and 0.025 mol of Al(NO₃)₃·9H₂O in 100 mL of deionized water.

-

Prepare Solution B (Base/Carbonate): Dissolve 0.05 mol of Na₂CO₃ in 100 mL of deionized water in a reaction vessel.

-

Prepare Solution C (pH Control): Prepare a 50 mL solution containing 0.17 mol of NaOH.

-

Precipitation: Add Solution A drop-wise into Solution B under vigorous stirring. Simultaneously, add Solution C to maintain a constant pH (e.g., pH 10).[14][10]

-

Aging: After the addition is complete, continue stirring the resulting slurry at room temperature for 24 hours to allow for crystal growth and maturation.[10]

-

Washing and Recovery: Filter the precipitate and wash it repeatedly with deionized water until the filtrate reaches a neutral pH (pH ≈ 7). This step is crucial to remove residual ions like Na⁺ and NO₃⁻.[3][10]

-

Drying: Dry the washed solid in an oven at 100 °C.[10]

Visualizations: Co-precipitation Workflow and Mechanism

Hydrothermal Method

Hydrothermal synthesis involves crystallization from aqueous solutions under high temperature and pressure.[1][16] This method typically uses metal oxides/hydroxides as precursors and is considered a greener approach as it can eliminate the salt-containing effluent produced in co-precipitation.[17] It is particularly effective for producing well-crystallized materials.[1]

Mechanism of Formation

The hydrothermal formation of hydrotalcites from metal oxides/hydroxides proceeds via a dissolution-precipitation mechanism .[17] A proposed "dissociation-deposition-diffusion" mechanism involves several key steps[18][19]:

-

Hydration/Dissociation: The metal oxide/hydroxide precursors (e.g., MgO and Al₂O₃) are first hydrated to their respective hydroxides (Mg(OH)₂ and Al(OH)₃).[18][19] These hydroxides then partially dissolve, releasing metal ions (Mg²⁺) and aluminate ions (Al(OH)₄⁻) into the solution.[17][18][19] The solubility of the precursors, especially the aluminum source, is a limiting factor at lower temperatures.[17][20]

-

Deposition: The dissolved species deposit onto the surface of the remaining solid particles. For instance, Al(OH)₄⁻ ions deposit on the surface of Mg(OH)₂ particles.[18][19]

-

Diffusion and Crystallization: Under hydrothermal conditions (elevated temperature and pressure), solid-state diffusion of metal ions occurs, leading to the formation of a pre-LDH material that subsequently crystallizes into the well-ordered layered structure.[18][19]

Data Presentation: Influence of Synthesis Parameters

Temperature and reaction time are critical variables in the hydrothermal synthesis, directly impacting the yield and crystallinity of the product.

Table 2: Effect of Temperature and Time on Hydrotalcite Yield [17][20]

| Temperature (°C) | Reaction Time (h) | Hydrotalcite Yield (%) | Crystallinity |

| 140 | 5 | 80 | Low |

| 160 | 5 | 96 | High |

| 180 | 5 | >99 | High, Homogeneous |

Data sourced from a study on the green hydrothermal synthesis of Mg-Al-CO₃ hydrotalcite from MgO and Al(OH)₃.[17][20]

Experimental Protocol: Hydrothermal Synthesis

This protocol describes the synthesis of Mg-Al-NO₃ LDHs using hexamethylenetetramine (HMT) as a pH control agent that gradually releases OH⁻ upon hydrolysis.[21]

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Hexamethylenetetramine (HMT)

-

Deionized water

Procedure (for M²⁺:M³⁺ = 3:1):

-

Dissolution: Weigh 5.770 g (0.0225 mol) of Mg(NO₃)₂·6H₂O, 2.813 g (0.0075 mol) of Al(NO₃)₃·9H₂O, and 2.760 g (0.0197 mol) of HMT.

-

Add the solids to 80 mL of deionized water in a beaker.

-

Stir the mixture with a magnetic stirrer at room temperature until a clear solution is obtained (approx. 10-15 minutes).

-

Hydrothermal Reaction: Transfer the clear solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 125-150 °C).[22]

-

Maintain the reaction for a set duration (e.g., 24 hours).[22]

-

Cooling and Recovery: After the reaction, cool the autoclave to room temperature.

-

Collect the resulting precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and dry it in an oven at 80 °C.[22]

Visualization: Hydrothermal Synthesis Workflow

Structural Transformations

Upon heating, hydrotalcites undergo a series of structural transformations.[1] Initially, interlayer water is lost, followed by the dehydroxylation of the brucite-like layers.[1][5] This process leads to the collapse of the layered structure and the formation of mixed metal oxides, often with high surface area and a porous structure.[4][5] These mixed oxides can often regenerate the original layered hydrotalcite structure when rehydrated in an aqueous solution containing anions, a phenomenon known as the "memory effect".[1][12]

Conclusion

The formation of hydrotalcite-like compounds is a complex crystallization process governed by the interplay of several key parameters, primarily pH, temperature, and reactant concentration. The co-precipitation method offers great versatility and proceeds through the initial formation of trivalent metal hydroxides, followed by divalent metal ion adsorption and subsequent crystallization. The hydrothermal method provides a pathway to highly crystalline materials via a dissolution-precipitation mechanism, often limited by precursor solubility. A thorough understanding of these mechanisms allows researchers and drug development professionals to precisely control the synthesis process, enabling the production of tailored hydrotalcite materials with optimized properties for advanced applications.

References

- 1. What is the mechanism of Hydrotalcite? [synapse.patsnap.com]

- 2. Hydrothermal synthesis of multi-cationic high-entropy layered double hydroxides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05435C [pubs.rsc.org]

- 3. Synthesis of some Mg/Co-Al type nano hydrotalcites and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Characterization, synthesis and catalysis of hydrotalcite-related materials for highly efficient materials transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. composites.utk.edu [composites.utk.edu]

- 11. Complex Crystallization Kinetics of a Mg–Al Hydrotalcite and Their Practical Implications from the Process Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mt.com [mt.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. studylib.net [studylib.net]

- 22. Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of carbon steel - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic Hydrotalcite

For Researchers, Scientists, and Drug Development Professionals

Synthetic hydrotalcites, also known as layered double hydroxides (LDHs), are a class of materials with a unique layered structure that has garnered significant interest in various scientific and industrial fields, including catalysis, environmental remediation, and pharmaceuticals.[1][2] Their versatile properties, such as high anion exchange capacity, thermal stability, and biocompatibility, make them particularly promising for applications in drug delivery and formulation development.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of synthetic hydrotalcite, detailed experimental protocols for their characterization, and visual representations of key concepts.

Fundamental Structure and Composition

Synthetic hydrotalcites are structurally analogous to the natural mineral hydrotalcite, which has the chemical formula Mg₆Al₂(OH)₁₆CO₃·4H₂O.[2][3] The general formula for synthetic hydrotalcites can be represented as [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O.[5][6]

-

M(II) and M(III) represent divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) metal cations, respectively.[5][6]

-

The 'x' value, representing the ratio of M(III) to the total metal cations, typically ranges from 0.2 to 0.33.[7][8]

-

Aⁿ⁻ is an exchangeable interlayer anion with charge 'n' (e.g., CO₃²⁻, Cl⁻, NO₃⁻, or drug molecules).[2][5]

-

mH₂O represents the interlayer water molecules.[5]

The structure consists of positively charged brucite-like layers, [Mg(OH)₂], where some of the divalent cations are isomorphously substituted by trivalent cations.[1][6] This substitution creates a net positive charge on the layers, which is balanced by the interlayer anions and water molecules.[7][9]

Synthesis Methods

The properties of synthetic hydrotalcite are highly dependent on the synthesis method employed. The most common methods include:

-

Co-precipitation: This is the most widely used method and involves the simultaneous precipitation of divalent and trivalent metal salts from a solution by adding a base at a constant pH.[5][10] The crystallinity of the product can be influenced by factors such as pH, temperature, and aging time.[2]

-

Hydrothermal Synthesis: This method involves the crystallization of hydrotalcite from a reaction mixture under elevated temperature and pressure.[9][11] It often results in products with higher crystallinity and larger crystal sizes.[9]

-

Sol-Gel Method: This technique offers good control over the composition and homogeneity of the final product.[10]

-

"Memory Effect" Recrystallization: This involves the calcination of hydrotalcite to form a mixed metal oxide, which can then be rehydrated in a solution containing the desired anion to reconstruct the layered structure.[10][11]

Physicochemical Properties

The key physicochemical properties of synthetic hydrotalcite are summarized below.

Textural and Morphological Properties

The textural properties, including surface area and pore size, are crucial for applications such as catalysis and adsorption.

| Property | Typical Value Range | Factors Influencing the Property |

| Specific Surface Area (BET) | 50 - 200 m²/g | Synthesis method, M(II)/M(III) ratio, nature of interlayer anion, calcination temperature.[1][2] |

| Pore Size | Mesoporous (2-50 nm) | Interlayer spacing, particle aggregation. |

| Crystal Size | 0.1 - 1 µm | Synthesis conditions (aging time, temperature).[11] |

| Morphology | Plate-like, hexagonal platelets | Synthesis method, pH, precursor concentrations.[10] |

Thermal Stability and Decomposition

The thermal behavior of synthetic hydrotalcite is characterized by a multi-step decomposition process.

| Temperature Range (°C) | Decomposition Event | Evolved Species |

| < 250 °C | Loss of physisorbed and interlayer water.[12][13] | H₂O |

| 250 - 450 °C | Dehydroxylation of the brucite-like layers and decomposition of interlayer anions (e.g., carbonate).[7][12] | H₂O, CO₂ (for carbonate hydrotalcite) |

| > 450 °C | Formation of mixed metal oxides.[7][14] | - |

The exact temperatures of these events can vary depending on the M(II)/M(III) ratio, the nature of the interlayer anion, and the heating rate.[12]

Anion Exchange Capacity and Selectivity

One of the most important properties of hydrotalcite is its ability to exchange interlayer anions.[2][9]

| Property | Typical Value Range | Factors Influencing the Property |

| Anion Exchange Capacity (AEC) | 2 - 4.5 meq/g | M(III) content (x value).[10] |

The anion exchange process is a key mechanism for intercalating drug molecules into the hydrotalcite structure for controlled release applications.[4] The selectivity for different anions generally follows the order: CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻.[15][16][17]

Experimental Protocols for Characterization

Detailed methodologies for key experimental techniques used to characterize synthetic hydrotalcite are provided below.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, phase purity, and interlayer spacing (basal spacing, d₀₀₃).

Methodology:

-

A powdered sample of the synthetic hydrotalcite is thinly and evenly spread onto a sample holder.

-

The sample is mounted in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is analyzed to identify the characteristic peaks of the hydrotalcite structure. The basal spacing is calculated from the position of the (003) reflection using Bragg's Law.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and quantify the different stages of decomposition.

Methodology:

-

A small, accurately weighed amount of the hydrotalcite sample (typically 5-10 mg) is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss and the corresponding weight percentages.

Fourier-Transform Infrared Spectroscopy (FTIR)

Purpose: To identify the functional groups present in the hydrotalcite, including hydroxyl groups, interlayer anions, and water molecules.

Methodology:

-

A small amount of the hydrotalcite sample is finely ground with potassium bromide (KBr) to form a homogeneous mixture.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

An infrared beam is passed through the sample.

-

The transmitted radiation is detected, and a Fourier transform is applied to the signal to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

The characteristic absorption bands are assigned to specific vibrational modes of the functional groups present.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) are provided to illustrate fundamental structures and processes related to synthetic hydrotalcite.

Caption: Layered structure of synthetic hydrotalcite.

Caption: Anion exchange process in hydrotalcite.

Caption: Experimental workflow for hydrotalcite.

References

- 1. nbinno.com [nbinno.com]

- 2. HYDROTALCITE - Ataman Kimya [atamanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. meixi-mgo.com [meixi-mgo.com]

- 5. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 6. MgAl and ZnAl-Hydrotalcites as Materials for Cosmetic and Pharmaceutical Formulations: Study of Their Cytotoxicity on Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. [PDF] Physico-Chemical Properties of Synthetic Hydrotalcites in Relation to Composition | Semantic Scholar [semanticscholar.org]

- 9. What is the mechanism of Hydrotalcite? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal characteristics of a synthetic hydrotalcite-like material - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Anion-Exchange Properties of Hydrotalcite-Like Compounds | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 17. Anion-exchange properties of hydrotalcite-like compounds (1983) | Shigeo Miyata | 1651 Citations [scispace.com]

Unraveling the Thermal Degradation of Hydrotalcite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrotalcites, or Layered Double Hydroxides (LDHs), are a class of synthetic clays (B1170129) with a unique layered structure, making them highly valuable in various scientific and industrial applications, including catalysis, environmental remediation, and as drug delivery vehicles. Their thermal behavior is a critical aspect that dictates their performance and applicability, particularly in processes requiring calcination or exposure to elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of hydrotalcite, detailing the mechanisms, influencing factors, and the analytical techniques used for its characterization.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of hydrotalcite is a complex, multi-step process that primarily involves dehydration, dehydroxylation, and decarbonation. These stages can sometimes overlap, and their distinct temperature ranges are influenced by factors such as the chemical composition of the hydrotalcite and the experimental conditions.

Stage I: Dehydration (Loss of Interlayer and Surface Water)

The initial stage of thermal decomposition involves the removal of physically adsorbed surface water and intercalated water molecules from the interlayer space of the hydrotalcite structure. This process is typically observed in the temperature range of approximately 50°C to 250°C.[1][2] The loss of this water leads to a decrease in the basal spacing of the layered structure.[3]

Stage II: Dehydroxylation (Loss of Structural Hydroxyl Groups)

Following dehydration, the dehydroxylation of the brucite-like layers occurs. This process involves the condensation of adjacent hydroxyl groups to form water molecules, leading to the gradual collapse of the layered structure. This stage is generally observed between 200°C and 450°C.[1][4] The onset temperature for dehydroxylation is a key indicator of the thermal stability of the hydrotalcite.[5][6]

Stage III: Decarbonation and Formation of Mixed Metal Oxides

The final stage involves the decomposition of the interlayer carbonate anions, releasing carbon dioxide.[1] This process often occurs concurrently with the later stages of dehydroxylation, typically in the range of 300°C to 500°C.[7] The collapse of the layered structure is completed during this stage, resulting in the formation of a high-surface-area, amorphous mixed metal oxide (MMO) phase.[3] At higher temperatures (above 600°C), these amorphous oxides can crystallize into stable spinel phases, such as MgAl₂O₄.[7]

A visual representation of this decomposition pathway is provided below:

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of hydrotalcite. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Thermal Decomposition Stages of Mg-Al-CO₃ Hydrotalcite

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | 50 - 250 | ~180 - 220 | 15 - 20 | H₂O |

| Dehydroxylation & Decarbonation | 250 - 500 | ~400 - 450 | 20 - 25 | H₂O, CO₂ |

Note: The exact values can vary based on the specific composition and synthesis method of the hydrotalcite, as well as the analytical conditions.

Table 2: Influence of Mg/Al Ratio on Decomposition Temperatures

| Mg/Al Ratio | Dehydration Peak (°C) | Dehydroxylation/Decarbonation Peak (°C) |

| 2:1 | ~210 | ~420 |

| 3:1 | ~215 | ~435 |

| 4:1 | ~220 | ~445 |

An increase in the Mg/Al ratio generally leads to a slight increase in the thermal stability of the hydrotalcite.

Table 3: Effect of Interlayer Anion on the Onset of Decomposition

| Interlayer Anion | Onset Temperature for Decomposition (°C) |

| Carbonate (CO₃²⁻) | ~200 |

| Nitrate (NO₃⁻) | ~220 |

| Chloride (Cl⁻) | ~230 |

| Oxalate (C₂O₄²⁻) | ~250[5] |

The nature of the interlayer anion significantly influences the thermal stability, with more basic anions generally leading to lower decomposition temperatures.[5]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable data on the thermal decomposition of hydrotalcite.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events of hydrotalcite.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small amount of the hydrotalcite sample (typically 3-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.[8]

-

Instrument Setup:

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as static air or a dynamic flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 20-100 mL/min).[4]

-

Heating Rate: A constant heating rate is applied, commonly 10 °C/min, over a temperature range from ambient to 1000°C.[8]

-

Reference: An empty crucible or a thermally stable reference material (e.g., α-alumina) is used for DTA/DSC measurements.[8]

-

-

Data Acquisition: The instrument records the sample mass, temperature, and heat flow as a function of time and temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the percentage mass loss at each decomposition stage. The derivative of the TGA curve (DTG) is used to identify the peak temperatures of decomposition. The DTA/DSC curve reveals whether the decomposition events are endothermic or exothermic.

In-situ X-ray Diffraction (XRD)

Objective: To monitor the changes in the crystalline structure of hydrotalcite during thermal decomposition.

Instrumentation: An X-ray diffractometer equipped with a high-temperature attachment.

Methodology:

-

Sample Preparation: A thin layer of the hydrotalcite powder is placed on the sample holder of the high-temperature stage.

-

Instrument Setup:

-

Radiation: Commonly used X-ray sources are Cu Kα (λ = 1.5406 Å) or Co Kα.

-

Heating Program: The sample is heated in a controlled manner, often in stages, with XRD patterns collected at various isothermal temperatures or during a continuous ramp.

-

Atmosphere: The experiment can be performed in air or under a controlled atmosphere.

-

-

Data Acquisition: XRD patterns are recorded over a specific 2θ range (e.g., 5-70°) at different temperatures.

-

Data Analysis: The collected diffractograms are analyzed to identify the changes in the crystalline phases, such as the decrease in the intensity of the hydrotalcite peaks, the appearance of intermediate phases, and the formation of mixed metal oxide and spinel phases.[3]

The following diagram illustrates a typical experimental workflow for characterizing the thermal decomposition of hydrotalcite.

Factors Influencing Thermal Decomposition

The thermal decomposition behavior of hydrotalcite is not fixed and can be significantly influenced by several factors:

-

Cation Composition (M²⁺/M³⁺ Ratio): The nature of the divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Ga³⁺) cations in the brucite-like layers affects the electrostatic interactions and, consequently, the thermal stability. An increase in the M²⁺/M³⁺ ratio generally leads to a slight increase in the decomposition temperature.

-

Interlayer Anion: The type, size, and charge of the interlayer anion play a crucial role. Anions with stronger interactions with the brucite-like layers, such as those with higher charge density or the ability to form strong hydrogen bonds, can increase the thermal stability.[5]

-

Crystallinity and Particle Size: Hydrotalcites with higher crystallinity and larger particle sizes may exhibit slightly higher decomposition temperatures due to a more ordered structure and lower surface area.

-

Heating Rate and Atmosphere: The experimental conditions during thermal analysis are critical. Higher heating rates can shift the decomposition temperatures to higher values. The atmosphere (e.g., inert vs. oxidizing) can also influence the decomposition pathway, especially for hydrotalcites containing transition metals that can undergo redox reactions.[4]

Conclusion

A thorough understanding of the thermal decomposition behavior of hydrotalcite is paramount for its effective utilization in various applications. This guide has provided a detailed overview of the decomposition stages, quantitative data, experimental protocols, and key influencing factors. For researchers, scientists, and drug development professionals, this knowledge is essential for designing and optimizing processes that involve the thermal treatment of hydrotalcites, thereby unlocking their full potential in advanced materials and pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Memory effect of activated Mg-Al hydrotalcite: in situ XRD studies during decomposition and gas-phase reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. investigation of the thermal decomposition of Co–Al hydrotalcite in different atmospheres - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The thermal decomposition of Mg-Al hydrotalcites: effects of interlayer anions and characteristics of the final structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Structural Characterization of Hydrotalcite via XRD and SEM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for the structural characterization of hydrotalcite, a layered double hydroxide (B78521) of significant interest in various scientific fields, including drug delivery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the characterization workflow.

Introduction to Hydrotalcite

Hydrotalcite-like compounds (HTlcs) or layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure.[1] Their general formula is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations respectively, and Aⁿ⁻ is an interlayer anion.[2] The most common example is the naturally occurring mineral hydrotalcite, with the formula Mg₆Al₂(OH)₁₆CO₃·4H₂O.[1] The brucite-like layers are positively charged due to the isomorphous substitution of M(II) by M(III) cations, and this charge is balanced by interlayer anions and water molecules.[3] This structure allows for a wide range of applications, including as catalysts, adsorbents, and drug delivery vehicles.[1][4]

The efficacy of hydrotalcite in its various applications is intrinsically linked to its structural and morphological properties. Therefore, detailed characterization is paramount. XRD and SEM are powerful and complementary techniques for this purpose. XRD provides information about the crystalline structure, phase purity, and crystallite size, while SEM reveals the surface morphology and particle size of the material.[1]

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for confirming the layered structure of hydrotalcite and determining its key structural parameters. The diffraction pattern of a well-crystallized hydrotalcite exhibits a series of sharp, symmetric peaks at low 2θ angles and broader, asymmetric peaks at higher 2θ angles.[5][6]

Key Structural Information from XRD

-

Layered Structure Confirmation: The presence of intense and sharp (00l) reflections at low 2θ values is a hallmark of the layered hydrotalcite structure. The most intense peak, the (003) reflection, is particularly indicative of this ordering.[7]

-

Basal Spacing (d-spacing): The position of the (003) peak allows for the calculation of the basal spacing, which is the distance between adjacent brucite-like layers. This value is influenced by the nature of the interlayer anion.

-

Lattice Parameters: The lattice parameters, 'a' and 'c', define the unit cell of the hydrotalcite crystal. The 'a' parameter represents the cation-cation distance within the brucite-like layer and can be calculated from the position of the (110) reflection. The 'c' parameter is related to the thickness of the brucite-like layer and the interlayer distance and is typically calculated as three times the d-spacing of the (003) reflection.[8][9]

-

Crystallite Size: The size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This provides insight into the degree of crystallinity of the material.[10]

-

Phase Purity: XRD patterns can identify the presence of any crystalline impurities, such as metal hydroxides or carbonates, that may have formed during synthesis.[11]

Experimental Protocol for XRD Analysis

A generalized protocol for the XRD analysis of hydrotalcite powder is as follows:

-

Sample Preparation: The hydrotalcite sample is typically analyzed as a fine powder. If the sample is in a different form, it should be gently ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The powdered sample is packed into a sample holder. Care should be taken to create a flat, smooth surface that is level with the holder's surface to avoid errors in peak positions.

-

Instrument Setup:

-

X-ray Source: A common source is Cu Kα radiation (λ = 1.5406 Å).[12]

-

Voltage and Current: Typical operating parameters are 40 kV and 30-40 mA.[13]

-

Scan Range (2θ): A wide scan range, for instance, from 5° to 70° or 80°, is generally used to capture all characteristic diffraction peaks.[2][12]

-

Scan Speed/Step Size: A slow scan speed (e.g., 1-3°/min) or a small step size (e.g., 0.02°) is employed to obtain high-resolution data.[14]

-

-

Data Acquisition: The diffraction pattern is recorded by measuring the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram is analyzed to identify the peak positions, intensities, and widths. This information is then used to determine the phase, calculate lattice parameters, and estimate crystallite size.

Quantitative Data from XRD Analysis

The following tables summarize typical quantitative data obtained from the XRD analysis of Mg-Al hydrotalcites with different Mg/Al molar ratios.

Table 1: Characteristic XRD Peak Positions for Mg-Al-CO₃ Hydrotalcite

| Miller Indices (hkl) | Typical 2θ Range (°) for Cu Kα |

| (003) | 11 - 12 |

| (006) | 22 - 24 |

| (009) | 34 - 35 |

| (012) | 38 - 39 |

| (015) | 45 - 47 |

| (018) | 52 - 54 |

| (110) | 60 - 61 |

| (113) | 61 - 62 |

Note: The exact peak positions can vary slightly depending on the specific composition and synthesis conditions.[5][7][15]

Table 2: Lattice Parameters and Crystallite Size of Mg-Al-CO₃ Hydrotalcites

| Mg/Al Molar Ratio | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Crystallite Size (L₀₀₃) (nm) | Crystallite Size (L₁₁₀) (nm) |

| 2:1 | ~3.05 | ~23.4 | 15 - 30 | 10 - 20 |

| 3:1 | ~3.06 | ~23.5 | 20 - 40 | 15 - 25 |

| 4:1 | ~3.07 | ~23.6 | 25 - 50 | 20 - 30 |

Note: These are approximate values and can be influenced by synthesis methods and conditions.[8][10][16] The lattice parameter 'a' generally increases with an increasing Mg/Al ratio due to the larger ionic radius of Mg²⁺ compared to Al³⁺.[16]

Scanning Electron Microscopy (SEM) Analysis

SEM is an essential technique for visualizing the surface morphology, particle size, and aggregation of hydrotalcite materials. The morphology of hydrotalcite is highly dependent on the synthesis method and conditions.

Key Morphological Information from SEM

-

Particle Morphology: SEM images reveal the shape of the hydrotalcite particles. Common morphologies include thin, hexagonal plate-like structures, often referred to as "platelets," which can be well-formed or irregular.[13]

-

Particle Aggregation: These platelets often aggregate to form larger secondary structures. A characteristic morphology is the "rosette" or "flower-like" structure, where the platelets are arranged in a spherical or hemispherical fashion.[3] Other forms of agglomerates can also be observed.[17]

-

Particle Size and Distribution: SEM allows for the direct measurement of the size of the primary platelets and the secondary agglomerates. This information is crucial for understanding the material's surface area and porosity.[17]

-

Surface Texture: The surface of the hydrotalcite particles can be examined for features such as smoothness, roughness, and the presence of any surface defects.

Experimental Protocol for SEM Analysis

A typical protocol for the SEM analysis of hydrotalcite is as follows:

-

Sample Preparation:

-

A small amount of the hydrotalcite powder is dispersed onto a conductive carbon adhesive tab attached to an aluminum SEM stub.

-

Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

-

-

Sputter Coating: Since hydrotalcite is a non-conductive material, a thin layer of a conductive material, typically gold or a gold-palladium alloy, is deposited onto the sample surface using a sputter coater.[3] This coating prevents the accumulation of static charge on the sample during electron beam scanning, which would otherwise lead to image distortion.

-

Instrument Setup:

-

Accelerating Voltage: A typical accelerating voltage for imaging hydrotalcite is in the range of 10-20 kV.[18]

-

Working Distance: The distance between the electron gun and the sample is adjusted to optimize image resolution and depth of field.

-

Magnification: The magnification is varied to observe both the overall morphology of the agglomerates and the fine details of the individual platelets.

-

-

Image Acquisition: The electron beam is scanned across the sample surface, and the signals from secondary electrons are collected to form the SEM image. Multiple images at different magnifications and from different areas of the sample should be captured to ensure the observed morphology is representative of the bulk material.

Quantitative Data from SEM Analysis

The following table provides a summary of typical morphological features of Mg-Al hydrotalcites observed by SEM.

Table 3: Morphological Characteristics of Mg-Al Hydrotalcites from SEM

| Synthesis Method | pH | Common Morphology | Primary Particle Size (nm) | Secondary Particle Size (µm) |

| Co-precipitation | 8 - 10 | Platelets, Rosette-like agglomerates | 50 - 200 | 1 - 5 |

| Co-precipitation | > 10 | Irregular agglomerates of platelets | 30 - 150 | 0.5 - 3 |

| Hydrothermal | ~10 | Well-defined hexagonal platelets | 100 - 500 | 2 - 10 |

Note: These values are illustrative and can vary significantly based on specific synthesis parameters such as temperature, aging time, and the presence of additives.[3][7][17]

Workflow and Logical Relationships

The characterization of hydrotalcite using XRD and SEM follows a logical workflow, from synthesis to data interpretation. The following diagrams illustrate this process and the relationship between the two techniques.

Caption: Workflow for hydrotalcite characterization via XRD and SEM.

Caption: Relationship between XRD and SEM in hydrotalcite characterization.

Conclusion

XRD and SEM are indispensable and complementary techniques for the comprehensive structural and morphological characterization of hydrotalcite. XRD provides detailed insights into the crystalline nature, layered structure, and phase purity, which are critical for confirming the successful synthesis of the material. SEM offers a direct visualization of the particle morphology, size, and state of aggregation, which are crucial parameters influencing the material's performance in applications such as drug delivery, where particle size and surface area are of paramount importance. By employing the detailed protocols and understanding the quantitative data that can be obtained, researchers can thoroughly characterize their synthesized hydrotalcite materials, ensuring their suitability for their intended applications.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. orientjchem.org [orientjchem.org]

- 3. composites.utk.edu [composites.utk.edu]

- 4. [PDF] Characterization, synthesis and catalysis of hydrotalcite-related materials for highly efficient materials transformations | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comparative Physicochemical and Catalytic Study of Nanocrystalline Mg-Al Hydrotalcites Precipitated with Inorganic and Organic Bases | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Influence of Interlayer Anions on Hydrotalcite Properties: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrotalcites (HTs), also known as Layered Double Hydroxides (LDHs), are a class of synthetic anionic clays (B1170129) with a unique layered structure. This structure consists of positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules. The ability to exchange these interlayer anions provides a versatile platform for tuning the physicochemical properties of hydrotalcites, making them highly attractive materials for various applications, particularly in the field of drug delivery.

This technical guide provides an in-depth overview of the critical role interlayer anions play in defining the properties of hydrotalcites. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes and relationships. By understanding how to manipulate the interlayer composition, researchers can rationally design hydrotalcite-based drug delivery systems with tailored loading capacities and release profiles.

The Role of Interlayer Anions

The choice of interlayer anion is a crucial determinant of several key properties of hydrotalcites. These anions, situated between the positively charged metal hydroxide (B78521) layers, directly influence the structural, thermal, and functional characteristics of the material.

Key Properties Influenced by Interlayer Anions:

-

Interlayer Spacing (Basal Spacing): The size and orientation of the interlayer anion directly dictate the distance between the brucite-like layers, known as the basal spacing (d-spacing). Larger anions generally lead to a greater interlayer distance, which can be crucial for accommodating bulky drug molecules.

-

Thermal Stability: The nature of the interlayer anion and its interaction with the hydroxide layers affect the thermal decomposition profile of the hydrotalcite. Some anions can enhance thermal stability by forming stronger interactions within the interlayer space. For instance, the basicity of the interlayer anion is a key factor in the onset of dehydroxylation of the brucite-like layers; the lower the basicity, the more thermally stable the hydrotalcite compound.[1]

-

Anion Exchange Capacity and Selectivity: The affinity of different anions for the hydrotalcite interlayer varies. Carbonate anions, for example, have a high affinity and are often difficult to replace, which can be a challenge in drug loading via ion exchange. Conversely, hydrotalcites with more readily exchangeable anions like chloride or nitrate (B79036) are often preferred for drug intercalation.

-

Crystallinity: The nature of the interlayer anion can influence the crystallinity of the synthesized hydrotalcite.

-

Surface Properties: The interlayer anion can also have an indirect effect on the surface area and porosity of the hydrotalcite material.

-

Drug Loading and Release: In the context of drug delivery, the interlayer anion is paramount. It not only influences the loading capacity by affecting the available interlayer space and exchangeability but also governs the release kinetics of the intercalated drug, which typically occurs through an ion-exchange mechanism with physiological anions.

Data Presentation: Quantitative Effects of Interlayer Anions

The following tables summarize the quantitative impact of different interlayer anions on the key properties of Mg-Al hydrotalcites.

Table 1: Effect of Interlayer Anion on Basal Spacing

| Interlayer Anion | Anion Formula | Basal Spacing (d₀₀₃) (Å) | Gallery Height (Å) | Reference |

| Carbonate | CO₃²⁻ | ~7.7 | ~2.9 | [2] |

| Chloride | Cl⁻ | ~7.8 | ~3.0 | [3] |

| Nitrate | NO₃⁻ | ~8.8 | ~4.0 | [2] |

| Sulfate | SO₄²⁻ | ~8.5-11.0 | ~3.7-6.2 | [3] |

| Oxalate | C₂O₄²⁻ | - | - | [1] |

Gallery height is estimated by subtracting the thickness of the brucite-like layer (~4.8 Å) from the basal spacing.

Table 2: Effect of Interlayer Anion on Thermal Stability

| Interlayer Anion | Onset of Decomposition (Dehydroxylation) (°C) | Reference |

| Carbonate | ~200 | [1][4] |

| Oxalate | ~250 | [1] |

| Chloride | Varies | |

| Nitrate | Varies | |

| Sulfate | Varies |

Decomposition temperatures can vary depending on the specific synthesis conditions and the M²⁺/M³⁺ ratio.

Table 3: Influence of Interlayer Anion on Drug Loading and Release (Illustrative Examples)

| Drug | Initial Interlayer Anion | Drug Loading (wt%) | Key Release Characteristics | Reference |

| Ibuprofen (B1674241) | Chloride | ~50% | Modified release compared to physical mixture. | [1] |

| Diclofenac (B195802) | Chloride | ~55% | Significantly lower release rate than physical mixture. | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of hydrotalcites with different interlayer anions and for their characterization, with a focus on techniques relevant to drug development.

Synthesis of Hydrotalcites

4.1.1 Co-precipitation Method (for Carbonate and other anions)

This is the most common method for synthesizing hydrotalcites.

-

Principle: A mixed solution of divalent and trivalent metal salts is added to an alkaline solution, leading to the co-precipitation of the layered double hydroxide. The desired anion is typically introduced in the alkaline solution.

-

Detailed Protocol (for Mg-Al-CO₃ HT):

-

Solution A (Metal Salts): Dissolve magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve a desired Mg/Al molar ratio (typically between 2 and 4).

-

Solution B (Alkaline/Anion): Prepare an aqueous solution of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The amount of Na₂CO₃ should be in excess relative to the aluminum content to ensure carbonate intercalation.

-

Co-precipitation: Add Solution A dropwise to Solution B under vigorous stirring, while maintaining a constant pH (typically between 8 and 10) by the controlled addition of a more concentrated NaOH solution.

-

Aging: Age the resulting slurry at a specific temperature (e.g., 65°C) for a defined period (e.g., 18 hours) to improve crystallinity.

-

Washing: Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove excess salts.

-

Drying: Dry the final product in an oven at a specific temperature (e.g., 80°C) overnight.

-

4.1.2 Anion Exchange Method

This method is used to replace the original interlayer anion with a different one, often a drug molecule.

-

Principle: A pre-synthesized hydrotalcite (e.g., with chloride or nitrate as the interlayer anion) is dispersed in a solution containing a high concentration of the anion to be intercalated.

-

Detailed Protocol (for Drug Intercalation):

-

Preparation of HT precursor: Synthesize a hydrotalcite with a readily exchangeable anion like chloride (HT-Cl) or nitrate (HT-NO₃) using the co-precipitation method, but replacing sodium carbonate with sodium chloride or sodium nitrate.

-

Dispersion: Disperse the synthesized HT-Cl or HT-NO₃ powder in an aqueous solution of the sodium salt of the desired anionic drug. The concentration of the drug solution should be in large excess.

-

Ion Exchange: Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-72 hours) to allow for the exchange of anions.

-

Washing and Drying: Filter, wash thoroughly with deionized water to remove the un-intercalated drug and exchanged anions, and then dry the product.

-

Characterization Techniques

4.2.1 Powder X-ray Diffraction (PXRD)

-

Purpose: To determine the crystalline structure and measure the basal spacing (d₀₀₃) of the hydrotalcite.

-

Methodology:

-

Grind the dried hydrotalcite sample to a fine powder.

-

Mount the powder on a sample holder.

-

Record the diffraction pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range typically from 5° to 70°.

-

The basal spacing (d₀₀₃) is calculated from the position of the first and most intense diffraction peak at low 2θ values using Bragg's Law (nλ = 2d sinθ).

-

4.2.2 Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability and decomposition profile of the hydrotalcite.

-

Methodology:

-

Place a small, accurately weighed amount of the hydrotalcite sample in a TGA crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA curve will show weight loss as a function of temperature, corresponding to the removal of physisorbed water, interlayer water, and the dehydroxylation of the brucite-like layers and decomposition of interlayer anions.

-

4.2.3 Drug Loading Determination

-

Purpose: To quantify the amount of drug successfully intercalated into the hydrotalcite.

-

Methodology:

-

Indirect Method: After the anion exchange process, measure the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry). The amount of loaded drug is the difference between the initial and final amounts in the solution.

-

Direct Method: Dissolve a known weight of the drug-intercalated hydrotalcite in an acidic solution to break down the structure and release the drug. Quantify the drug concentration in the resulting solution using an appropriate analytical method.

-

Calculation:

-

Drug Loading (%) = (Weight of drug in hydrotalcite / Weight of drug-hydrotalcite composite) x 100

-

Encapsulation Efficiency (%) = (Weight of drug in hydrotalcite / Initial weight of drug used) x 100

-

-

4.2.4 In Vitro Drug Release Studies

-

Purpose: To evaluate the release kinetics of the drug from the hydrotalcite carrier in a simulated physiological environment.

-

Methodology:

-

Apparatus: Use a USP dissolution apparatus, such as Apparatus 2 (paddle apparatus) or Apparatus 4 (flow-through cell).[6]

-

Release Medium: Select a release medium that mimics the physiological conditions of the target site (e.g., phosphate-buffered saline (PBS) at pH 7.4 for intestinal release).

-

Procedure: a. Disperse a known amount of the drug-loaded hydrotalcite in the release medium maintained at 37°C. b. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. c. Filter the withdrawn sample to remove any hydrotalcite particles. d. Analyze the concentration of the released drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

Mandatory Visualizations

Experimental Workflows

Logical Relationships

Signaling Pathways (Drug Release Mechanism)

Conclusion

The interlayer anion is a powerful tool for tuning the properties of hydrotalcites for sophisticated applications like drug delivery. By carefully selecting the interlayer anion, researchers can control the interlayer spacing, thermal stability, and, most importantly, the drug loading and release characteristics of these versatile materials. This guide has provided a foundational understanding, quantitative data, and practical protocols to aid in the rational design and development of next-generation hydrotalcite-based drug delivery systems. Further research into novel interlayer anions and a deeper understanding of the host-guest interactions will continue to expand the potential of hydrotalcites in pharmaceutical sciences.

References

- 1. Intercalation compounds of hydrotalcite-like anionic clays with antiinflammatory agents--I. Intercalation and in vitro release of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurofins.it [eurofins.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intercalation compounds of hydrotalcite-like anionic clays with anti-inflammatory agents, II: Uptake of diclofenac for a controlled release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]

An In-depth Technical Guide to the Fundamental Properties of Brucite-Like Layers in Layered Double Hydroxides for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of two-dimensional anionic clays (B1170129) that have garnered significant attention in the biomedical field, particularly in drug delivery. Their unique structure, characterized by positively charged brucite-like layers and intercalated anions, offers a versatile platform for the encapsulation and controlled release of therapeutic agents. This technical guide provides a comprehensive overview of the core properties of these brucite-like layers, including their structure, composition, and the critical role of isomorphous substitution in determining layer charge density. A thorough understanding of these fundamental properties is paramount for the rational design and optimization of LDH-based drug delivery systems. This document details key experimental protocols for their characterization and presents quantitative data to aid in comparative analysis.

Introduction: The Structure of Layered Double Hydroxides

Layered Double Hydroxides are materials with a crystal structure composed of stacked, positively charged brucite-like layers.[1] The general chemical formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O.[2][3][4] In this formula, M(II) and M(III) represent divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) metal cations, respectively.[3] These cations are located in the centers of edge-sharing octahedra of hydroxide (B78521) ions, forming layers akin to the mineral brucite (Mg(OH)₂).[4]

The substitution of a portion of the divalent cations with trivalent cations, a phenomenon known as isomorphous substitution, results in a net positive charge on the hydroxide layers.[2] This positive charge is neutralized by interlayer anions (Aⁿ⁻) and water molecules.[4] The versatility of LDHs stems from the wide variety of cations that can be incorporated into the brucite-like layers and the diverse range of anions that can be intercalated between them.[3] This tunability allows for the fine-tuning of the physicochemical properties of LDHs for specific applications, such as controlled drug release.

Core Properties of Brucite-Like Layers

The therapeutic efficacy of LDH-based drug delivery systems is intrinsically linked to the fundamental properties of their brucite-like layers. These properties dictate the drug loading capacity, release kinetics, and overall stability of the formulation.

Composition and Isomorphous Substitution

The composition of the brucite-like layers can be extensively varied by changing the identity of the divalent and trivalent cations and their molar ratio (M(II)/M(III)).[3] This isomorphous substitution is the cornerstone of LDH chemistry, as it directly controls the layer charge density. The M(II)/M(III) molar ratio typically ranges from 2 to 6.[3]

Isomorphous substitution can also involve the replacement of cations with others of different ionic radii, which can lead to distortions in the crystal structure and changes in the interlayer spacing.[2] For instance, substituting Mg²⁺ with the larger Ca²⁺ can alter the unit cell parameters. Similarly, replacing Al³⁺ with Fe³⁺ can influence the electronic and catalytic properties of the LDH.[5]

Layer Charge Density

The layer charge density is a critical parameter that is determined by the M(II)/M(III) molar ratio. A lower M(II)/M(III) ratio leads to a higher proportion of trivalent cations, resulting in a greater positive charge density on the brucite-like layers.[2] This charge density significantly influences the strength of the electrostatic interactions between the layers and the intercalated anions, thereby affecting the interlayer spacing and the anion exchange capacity. For drug delivery applications, an optimal charge density is required to ensure both high drug loading and efficient release.

Interlayer Spacing

The interlayer spacing, or basal spacing (d-spacing), is the distance between two adjacent brucite-like layers. This distance is influenced by the layer charge density, the size and orientation of the intercalated anion, and the amount of interlayer water.[6] A higher charge density generally leads to stronger electrostatic attraction and a smaller interlayer spacing for a given anion.[2] The intercalation of larger drug molecules will naturally increase the interlayer spacing. For example, the d-spacing for carbonate-intercalated MgAl-LDH is typically around 7.6 Å, while the intercalation of the anti-inflammatory drug naproxen (B1676952) can expand this to over 20 Å.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the fundamental properties of brucite-like layers in commonly studied LDH systems.

Table 1: Influence of M(II)/M(III) Ratio on Layer Properties of MgAl-CO₃ LDHs

| Mg/Al Molar Ratio | x = Al/(Mg+Al) | Layer Charge Density (e/nm²) (approx.) | Basal Spacing (d₀₀₃) (Å) |

| 2:1 | 0.33 | 1.68 | ~7.6 |

| 3:1 | 0.25 | 1.26 | ~7.8 |

| 4:1 | 0.20 | 1.01 | ~7.9 |

Data compiled from multiple sources, slight variations may exist based on synthesis conditions.[6][8][9]